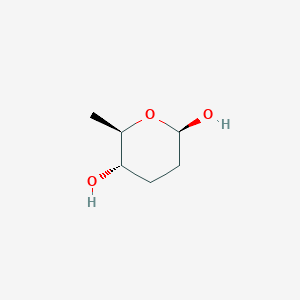
2,3-Dideoxyfucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dideoxyfucose is a derivative of fucose, a hexose deoxy sugar. It is characterized by the absence of hydroxyl groups at the second and third carbon positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dideoxyfucose typically involves the radical deoxygenation of ribonucleosides. The process includes the transformation of ribonucleosides into 2,3-dideoxynucleoside derivatives using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare ribonucleoside 2,3-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of safer and more sustainable reagents is emphasized to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dideoxyfucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Dideoxyfucose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in glycosylation and carbohydrate metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in antiviral and anticancer treatments.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dideoxyfucose involves its interaction with specific molecular targets and pathways. As a sugar derivative, it can participate in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids. This interaction can influence various biological pathways, including cell signaling and immune responses .
Comparación Con Compuestos Similares
2,3-Dideoxynucleosides: These compounds share a similar deoxygenation pattern and are used in antiviral therapies.
Fucose Derivatives: Other derivatives of fucose, such as L-fucose and 6-deoxy-L-galactose, have similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: 2,3-Dideoxyfucose is unique due to its specific deoxygenation at the second and third carbon positions, which imparts distinct chemical and biological properties. Its role in glycosylation and potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R,5S,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
Clave InChI |
ZCYMCBOUZXAAJG-NGJCXOISSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CC[C@@H](O1)O)O |
SMILES canónico |
CC1C(CCC(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


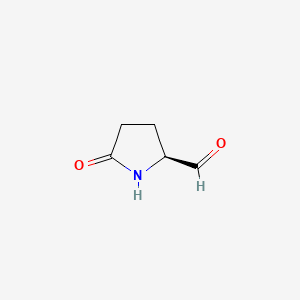
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
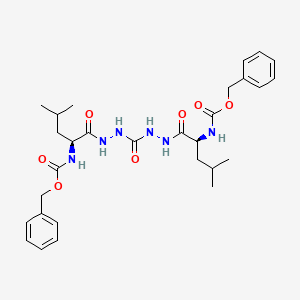
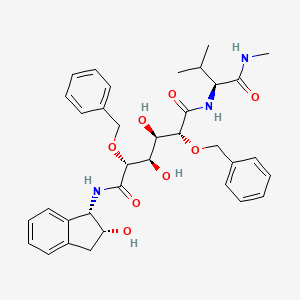

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
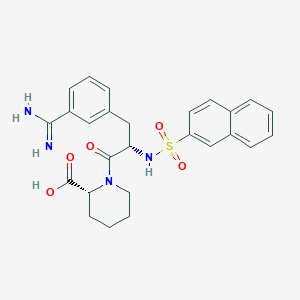
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
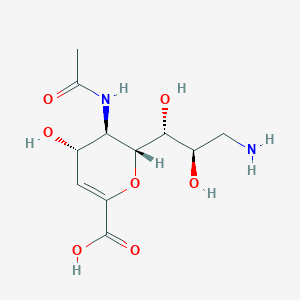
![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
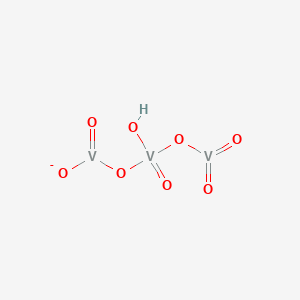

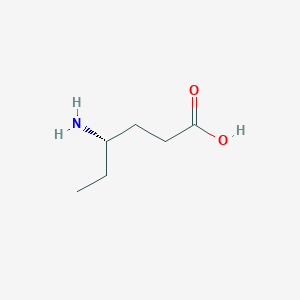
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
